molecular formula C22H22N4O2S B2661464 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 331841-68-0

7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione

Cat. No. B2661464
CAS RN: 331841-68-0
M. Wt: 406.5
InChI Key: SKWZFSXSICRTRO-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a purine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation, cancer, and viral replication. It has also been suggested that it may act by modulating the activity of neurotransmitters involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to inhibit the replication of human immunodeficiency virus (HIV) by inhibiting the activity of reverse transcriptase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential therapeutic value in various diseases. It can be used to study the mechanisms involved in inflammation, cancer, and viral replication. However, one of the limitations of using 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the study of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One direction is to study its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves a series of chemical reactions starting from purine. The first step involves the protection of the amino group of purine with tert-butyloxycarbonyl (BOC) to form BOC-purine. The second step involves the alkylation of BOC-purine with benzyl bromide to form BOC-benzyl purine. The third step involves the deprotection of the BOC group to form benzyl purine. The fourth step involves the alkylation of benzyl purine with 3-phenylpropylsulfanyl chloride to form 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione.

Scientific Research Applications

7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

7-benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(15-17-11-6-3-7-12-17)22(23-19)29-14-8-13-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWZFSXSICRTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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